

"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" chemical structure

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Compound of Interest

	5-Benzyl-2,5-
Compound Name:	<i>diazaspiro[3.4]octane</i>
	<i>dihydrochloride</i>

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An In-Depth Technical Guide: **5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride**

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemistry has increasingly turned towards three-dimensional molecular architectures to unlock new pharmacological potential. Spirocyclic scaffolds, particularly diazaspirocycles, have emerged as privileged structures due to their inherent conformational rigidity, improved physicochemical properties, and ability to explore novel chemical space.^{[1][2]} This guide provides a senior application scientist's perspective on **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**, a key building block in this class. We will dissect its structural attributes, propose a robust synthetic pathway, detail rigorous analytical characterization protocols, and explore its strategic application in drug discovery, with a focus on central nervous system (CNS) agents.^[3]

Core Structural & Physicochemical Properties

5-Benzyl-2,5-diazaspiro[3.4]octane is a bicyclic heterocyclic compound featuring an azetidine ring and a pyrrolidine ring sharing a single spiro-carbon atom. The presence of two nitrogen atoms provides versatile points for chemical modification, while the benzyl group on the pyrrolidine nitrogen imparts specific steric and electronic properties. The dihydrochloride salt form enhances solubility and stability for research and development applications.

Table 1: Core Compound Properties

Property	Value	Source(s)
Chemical Name	5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride	[4]
Molecular Formula	C ₁₃ H ₂₀ Cl ₂ N ₂	[4][5]
Molecular Weight	275.22 g/mol	[5]
CAS Number	1159822-76-0	[4]
Free Base CAS	1159882-67-3	[6]
Appearance	White to off-white solid	[5]
Storage	2-8°C, sealed storage, away from moisture	[3][5]

Molecular Structure

The defining feature of this molecule is its spirocyclic core. This arrangement locks the two rings in a perpendicular orientation, creating a rigid, three-dimensional structure that departs significantly from the flat, aromatic rings common in older therapeutics. This 3D nature is critical for engaging with the complex topographies of biological targets, potentially leading to higher potency and selectivity.[1][7] The benzyl group serves as a common protecting group but can also be integral to the pharmacophore of a final active compound.

Caption: Structure of **5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride**.

Proposed Synthesis Pathway

While specific proprietary syntheses may vary, a robust and scalable pathway can be proposed based on established methodologies for constructing diazaspirocyclic cores and performing N-alkylation.[8][9][10] The strategy involves the initial construction of a protected diazaspiro[3.4]octane core, followed by selective benzylation and final deprotection/salt formation.

Synthetic Workflow Overview

The causality behind this workflow is driven by the need for orthogonal protecting groups. One nitrogen must be selectively deprotected to allow for benzylation while the other remains protected. A tert-butoxycarbonyl (Boc) group is ideal for this, as it is stable under the conditions required for benzylation and can be removed under acidic conditions which also facilitates the final dihydrochloride salt formation.

Caption: Proposed two-step synthesis from a protected spirocyclic precursor.

Detailed Experimental Protocol

This protocol is a representative model. Researchers should perform their own reaction monitoring (e.g., via TLC or LC-MS) to optimize timings and yields.

Step 1: Synthesis of tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate

- **Reactor Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Boc-2,5-diazaspiro[3.4]octane (1 equivalent).
- **Reagent Addition:** Add anhydrous potassium carbonate (K_2CO_3 , 2.5 equivalents) and acetonitrile (ACN, 10 mL per mmol of starting material).
- **Benzylation:** While stirring vigorously, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring for the disappearance of the starting material.
- **Workup:** Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude oil is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate product.

Step 2: Synthesis of **5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride**

- Reactor Setup: Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable solvent such as isopropanol or 1,4-dioxane in a flask equipped with a stirrer.
- Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane, 2.5-3.0 equivalents). The causality here is that the strong acid cleaves the acid-labile Boc group and simultaneously protonates both basic nitrogen atoms to form the dihydrochloride salt.
- Precipitation: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A precipitate should form.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
- Drying: Dry the white solid under vacuum at 40-50°C to a constant weight to yield the final **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. The following analytical workflow ensures a self-validating system where data from orthogonal techniques (NMR, MS, HPLC) must be consistent to verify the result.

Caption: Integrated analytical workflow for structural and purity validation.

Protocol: NMR Spectroscopy

- Objective: To confirm the covalent structure of the molecule.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Prep: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

- ^1H NMR Expected Signals:
 - Aromatic Protons: A multiplet integrating to 5 protons in the δ 7.3-7.6 ppm range, corresponding to the benzyl ring.
 - Benzyl CH_2 : A singlet integrating to 2 protons, typically around δ 4.0-4.3 ppm.
 - Spirocycle Protons: A series of complex multiplets in the δ 3.0-4.0 ppm range, integrating to the remaining 10 protons on the azetidine and pyrrolidine rings. The exact shifts and couplings provide a unique fingerprint.
- ^{13}C NMR Expected Signals:
 - Signals in the aromatic region (~128-135 ppm).
 - A signal for the spiro-carbon.
 - Multiple signals in the aliphatic region for the CH_2 groups of the rings and the benzyl methylene.
- Trustworthiness: The combination of chemical shifts, integration values, and splitting patterns provides an unambiguous confirmation of the molecular structure.[11][12]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Objective: To confirm the molecular weight of the free base and assess initial purity.
- Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
- Method:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Detection: Positive ion electrospray ionization (ESI+).

- Expected Result: A major peak in the chromatogram corresponding to the expected mass-to-charge ratio (m/z) for the protonated free base $[M+H]^+$ ($C_{13}H_{19}N_2^+$), which is approximately 203.15.
- Trustworthiness: This technique directly measures the molecular weight, providing orthogonal confirmation to NMR. The peak area provides a semi-quantitative measure of purity.[\[13\]](#)

Protocol: High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the quantitative purity of the compound.
- Instrumentation: HPLC with UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μ m).
 - Mobile Phase: Isocratic or gradient elution as determined during method development.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm (for the benzyl chromophore).
- Data Analysis: Purity is calculated based on the relative area percentage of the main peak versus all other peaks in the chromatogram. The standard for high-quality building blocks is typically >98%.
- Trustworthiness: HPLC-UV provides a robust and reproducible method for quantifying purity, essential for ensuring consistency in subsequent synthetic steps or biological assays.

Strategic Applications in Drug Development

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is not an end-product but a strategic starting point for library synthesis. Its value lies in its role as a rigid scaffold that can be elaborated upon to target a wide range of biological systems.

- CNS Drug Discovery: The three-dimensional, sp^3 -rich character of the diazaspiro[3.4]octane core is highly desirable for CNS targets. Such structures often exhibit improved metabolic stability and solubility profiles compared to flat, aromatic molecules, and may have a higher probability of crossing the blood-brain barrier.^[3] It serves as a valuable scaffold for developing modulators of receptors and transporters implicated in neurological disorders like depression, anxiety, and epilepsy.^[3]
- Scaffold for Library Synthesis: The secondary amine (on the azetidine ring) is a key functional handle. It can be readily derivatized via reactions such as reductive amination, acylation, or sulfonylation. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of large libraries of analogues for high-throughput screening.^{[8][9]} This process, known as structure-activity relationship (SAR) exploration, is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride represents a confluence of modern medicinal chemistry principles: three-dimensionality, scaffold rigidity, and synthetic tractability. This guide has provided a framework for its synthesis and rigorous, self-validating characterization. For researchers and drug development professionals, this compound is more than a chemical intermediate; it is a gateway to novel chemical space and a powerful tool for designing the next generation of therapeutics, particularly for challenging targets within the central nervous system. Its strategic use enables the creation of diverse molecular libraries with enhanced drug-like properties, accelerating the journey from initial hit to clinical candidate.

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